"1,4-Cyclohexadiene-1-carboxylic acid ethyl ester" physical properties
"1,4-Cyclohexadiene-1-carboxylic acid ethyl ester" physical properties
An In-Depth Technical Guide to the Physical Properties of Ethyl 1,4-Cyclohexadiene-1-carboxylate
Abstract
Ethyl 1,4-cyclohexadiene-1-carboxylate (CAS No. 72431-21-1) is a key cyclic organic intermediate notable for its role in the synthesis of complex molecules, including the potent GABA aminotransferase inhibitor, D,L-Gabaculine.[1][2] This guide provides a comprehensive analysis of the physical and chemical properties of this compound, tailored for researchers, synthetic chemists, and professionals in drug development. We will delve into its molecular structure, analyze its physicochemical characteristics, and provide a standardized experimental protocol for the determination of a key physical parameter. This document synthesizes available data, clearly distinguishing between computationally predicted and experimentally verified values to ensure scientific integrity and provide a trustworthy resource for laboratory applications.
Molecular Identity and Structural Elucidation
The foundational step in understanding the physical behavior of a compound is a thorough examination of its molecular structure. The arrangement of atoms and functional groups dictates the intermolecular forces, and thus, the macroscopic properties we observe.
Chemical Structure:
The molecule consists of a non-aromatic, six-membered cyclohexadiene ring functionalized with an ethyl ester group at the C1 position. The double bonds are located at the 1 and 4 positions, resulting in a non-conjugated system. This lack of conjugation distinguishes it from its more stable 1,3-isomer and significantly influences its reactivity and spectral properties. The boat-like conformation of the 1,4-cyclohexadiene ring is a critical structural feature.
Caption: 2D representation of Ethyl 1,4-cyclohexadiene-1-carboxylate.
Physicochemical Properties: A Tabulated Summary
Quantitative data provides the most direct insight into a compound's behavior. The following table summarizes the key physical properties of Ethyl 1,4-cyclohexadiene-1-carboxylate. It is critical to note that much of the publicly available data for this specific isomer is computationally predicted rather than experimentally determined. This distinction is vital for experimental design and process scale-up.
| Property | Value | Source | Data Type |
| CAS Number | 72431-21-1 | [1][2] | Experimental |
| Molecular Formula | C₉H₁₂O₂ | [2][3] | Experimental |
| Molecular Weight | 152.19 g/mol | [1][2][4][5] | Calculated |
| Boiling Point | 199.4 °C at 760 mmHg | [4] | Predicted |
| Density | 1.0 g/cm³ | [4] | Predicted |
| Refractive Index | 1.489 | [4] | Predicted |
| Polar Surface Area | 26.3 Ų | [1][5] | Calculated |
| LogP (Octanol/Water) | 1.68180 | [4] | Calculated |
In-Depth Analysis of Core Physical Properties
Understanding the "why" behind the numbers is paramount for a Senior Application Scientist. The molecule's structure directly informs its physical characteristics.
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Boiling Point: The predicted boiling point of approximately 199°C is logical for a molecule of this size and functionality.[4] The primary intermolecular forces at play are London dispersion forces, arising from the C9 hydrocarbon framework, and the stronger dipole-dipole interactions of the polar ethyl ester group. Compared to a non-polar analogue like ethyl cyclohexane (b.p. ~132°C), the ester functionality significantly elevates the boiling point by increasing the energy required to transition molecules into the gas phase.
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Solubility Profile: The principle of "like dissolves like" is the guiding tenet here. The molecule possesses a dual nature: a large, nonpolar cyclohexadiene ring and a polar ester group.
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In polar protic solvents (e.g., water, ethanol): Solubility is expected to be low in water due to the dominant nonpolar surface area. It will be more soluble in ethanol, which can engage in hydrogen bonding with the ester's oxygen atoms and has a nonpolar ethyl group itself.
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In polar aprotic solvents (e.g., acetone, ethyl acetate): High solubility is predicted due to favorable dipole-dipole interactions between the solvent and the ester group.
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In nonpolar solvents (e.g., hexanes, toluene): High solubility is also expected as the nonpolar hydrocarbon ring will interact favorably with the solvent via van der Waals forces.
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Density and Refractive Index: The predicted density of 1.0 g/cm³ is slightly higher than that of many comparable hydrocarbons, an effect attributable to the presence of the two heavier oxygen atoms relative to the carbon atoms they replace in a pure hydrocarbon structure.[4] The refractive index, a measure of how light propagates through the substance, is directly related to the polarizability of the molecule's electrons. The presence of pi bonds in the diene system and the carbonyl group contributes to a higher electron density and thus a refractive index (predicted at 1.489) that is greater than that of a fully saturated analogue.[4]
Experimental Protocol: Determination of Refractive Index via Abbe Refractometry
To bridge the gap between predicted and experimental data, a robust and self-validating protocol is essential. The determination of the refractive index is a fundamental characterization step.
Objective: To experimentally determine the refractive index of a liquid sample of Ethyl 1,4-cyclohexadiene-1-carboxylate at a specified temperature (typically 20°C or 25°C) using an Abbe refractometer.
Materials:
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Abbe Refractometer
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Constant temperature water bath circulator
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Sample of Ethyl 1,4-cyclohexadiene-1-carboxylate
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Pasteur pipettes
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Lint-free tissues
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Calibration standard (e.g., distilled water, bromonaphthalene)
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Acetone or ethanol (for cleaning)
Methodology:
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System Preparation & Calibration:
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Turn on the refractometer light source and the water bath circulator, setting it to the desired temperature (e.g., 20.0 ± 0.1 °C). Allow the system to equilibrate for at least 15 minutes to ensure the prisms are at a stable temperature.
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Calibrate the instrument by applying a drop of distilled water (n_D = 1.3330 at 20°C) to the clean, dry prism. Close the prism and adjust the instrument until the crosshairs are centered on the shadow line. The reading should match the known value; adjust if necessary.
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Sample Application:
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Open the prism assembly. Using a clean Pasteur pipette, apply 2-3 drops of Ethyl 1,4-cyclohexadiene-1-carboxylate onto the surface of the measuring prism.
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Close the prism assembly gently but firmly to ensure the liquid spreads into a thin, uniform film.
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Measurement:
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Look through the eyepiece. Rotate the coarse adjustment knob until the field of view shows a distinct light and dark region (the shadowline).
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If the shadowline appears colored or blurry, rotate the dispersion compensator knob until the line is sharp and achromatic (black and white).
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Precisely align the sharp shadowline with the center of the crosshairs using the fine adjustment knob.
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Data Recording & Cleaning:
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Read the refractive index value from the instrument's scale. Record this value along with the measurement temperature.
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Repeat the measurement at least two more times with fresh aliquots of the sample to ensure reproducibility. The values should agree within ±0.0002.
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Clean the prisms thoroughly with a soft tissue moistened with acetone or ethanol and allow them to dry completely before the next measurement.
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The following workflow diagram illustrates this self-validating process.
Caption: Experimental workflow for refractive index determination.
Conclusion
Ethyl 1,4-cyclohexadiene-1-carboxylate is a valuable synthetic intermediate whose physical properties are well-aligned with its molecular structure. While many of its key characteristics, such as boiling point and density, are currently documented as predicted values, these predictions provide a strong, theoretically grounded basis for experimental work.[4] The protocols and analyses presented in this guide offer both the foundational data and the practical framework for researchers to handle, characterize, and utilize this compound with confidence. The clear need for further experimental validation of its properties represents an opportunity for future research to contribute to the broader chemical literature.
References
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U.S. Environmental Protection Agency. (n.d.). 1,3-Cyclohexadiene-1-carboxylic acid, 2,6,6-trimethyl-, ethyl ester - Substance Details. Retrieved from [Link]
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